Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
The compound contains a 1,3,4-thiadiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can be complex and depend on the specific substituents attached to the ring. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of your compound would depend on its exact structure.Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that compounds related to Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate possess potential antimicrobial and antifungal properties. For instance, Desai et al. (2007) synthesized new quinazolines showing significant antibacterial and antifungal activities against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007). Similarly, Sah et al. (2014) reported on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Heterocyclic Compounds
The compound and its derivatives are also pivotal in the synthesis of heterocyclic compounds, which are essential in developing new pharmacological agents. Ergenç et al. (1990) explored the synthesis of 3-phenyl-2,5-disubstituted indoles derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlighting the compound's role in creating substances with potential antifungal potency (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990). Postovskii et al. (1977) further demonstrated the compound's utility in synthesizing sym-tetrazine derivatives, showcasing its versatility in creating structurally diverse heterocycles (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S2/c1-2-36-25(35)20-12-14-21(15-13-20)28-22(32)16-37-27-31-30-26(38-27)29-24(34)19-10-8-18(9-11-19)23(33)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,28,32)(H,29,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJCCYDWXWFPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
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